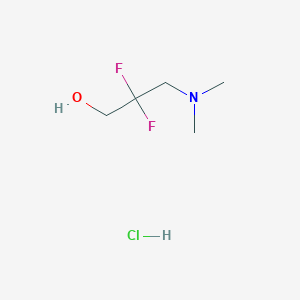
Chlorhydrate de 3-(diméthylamino)-2,2-difluoropropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-2,2-difluoropropan-1-ol;hydrochloride is a chemical compound that features a dimethylamino group, two fluorine atoms, and a hydroxyl group attached to a propane backbone
Applications De Recherche Scientifique
3-(Dimethylamino)-2,2-difluoropropan-1-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2,2-difluoropropan-1-ol;hydrochloride typically involves the reaction of dimethylamine with a suitable fluorinated precursor. One common method is the reaction of dimethylamine with 2,2-difluoropropanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of 3-(Dimethylamino)-2,2-difluoropropan-1-ol;hydrochloride may involve large-scale reactions using automated reactors. The process typically includes the continuous addition of reactants, precise control of reaction temperatures, and efficient purification steps to ensure high yield and purity of the final product. The use of advanced analytical techniques, such as gas chromatography and nuclear magnetic resonance spectroscopy, is essential for monitoring the reaction progress and verifying the product’s identity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-2,2-difluoropropan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Dimethylamino)-2,2-difluoropropanone.
Reduction: Formation of 3-(Dimethylamino)-2,2-difluoropropylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)-2,2-difluoropropan-1-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atoms can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Dimethylamino)-1-arylpropenones: These compounds share the dimethylamino group but differ in their structural framework.
Methylamino- and dimethylaminoquinolines: These compounds contain similar amino groups but are based on a quinoline structure.
Uniqueness
3-(Dimethylamino)-2,2-difluoropropan-1-ol;hydrochloride is unique due to the presence of both dimethylamino and difluoropropanol groups, which confer distinct chemical and physical properties
Propriétés
IUPAC Name |
3-(dimethylamino)-2,2-difluoropropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2NO.ClH/c1-8(2)3-5(6,7)4-9;/h9H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBMYKLOFVQPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CO)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
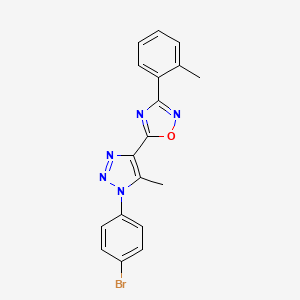
![N-(4-(dimethylamino)phenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2593785.png)
![2-(4-fluorophenoxy)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2593789.png)
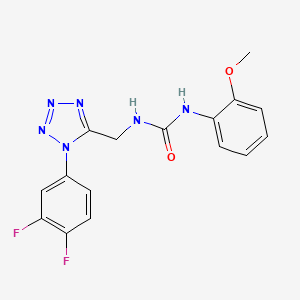

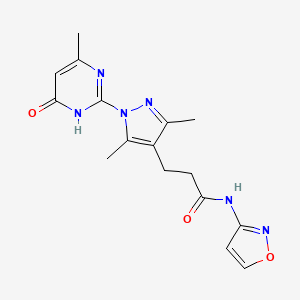
![1-[(3-chlorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2593796.png)
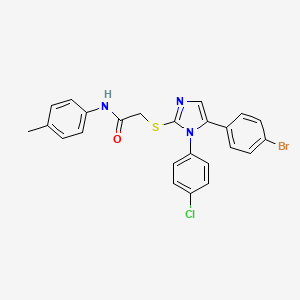
![2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B2593800.png)
![N-[(4-fluorophenyl)methyl]-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2593801.png)
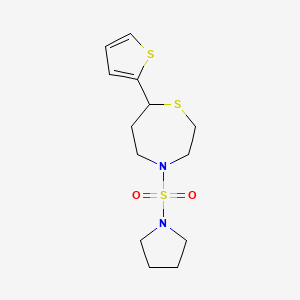
![Ethyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2593804.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenyl)acetamide](/img/structure/B2593805.png)
![N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2593806.png)
